2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide
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Overview
Description
2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminoethoxy group, a chloro substituent, and a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-nitrophenol with 2-aminoethanol under controlled conditions to form the intermediate 2-(2-aminoethoxy)-5-chlorophenol. This intermediate is then reacted with 2-chloro-4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro substituents can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of 2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-aminophenyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, plastics, and other materials
Mechanism of Action
The mechanism of action of 2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the nitrophenyl and chloro groups but lacks the aminoethoxy and benzamide moieties.
2-Chloro-4-nitroaniline: Contains the nitrophenyl and chloro groups but differs in the presence of an aniline group instead of the aminoethoxy and benzamide groups.
Uniqueness
2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H13Cl2N3O4 |
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Molecular Weight |
370.2 g/mol |
IUPAC Name |
2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2N3O4/c16-9-1-4-14(24-6-5-18)11(7-9)15(21)19-13-3-2-10(20(22)23)8-12(13)17/h1-4,7-8H,5-6,18H2,(H,19,21) |
InChI Key |
DIMJVBOEXNWPOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCN |
Origin of Product |
United States |
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